molecular formula C13H24ClNO2 B12080167 trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride

trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B12080167
M. Wt: 261.79 g/mol
InChI Key: JQTNIOSDXUETRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid derivatives. One common method includes the use of a nickel catalyst to facilitate the hydrogenation and cyclization reactions . The reaction conditions often involve mild temperatures and pressures to ensure regioselectivity and yield optimization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is used as a precursor for the synthesis of various piperidine-based compounds. It serves as a valuable intermediate in the development of new synthetic methodologies .

Biology: In biological research, this compound is utilized to study the binding sites and interactions of piperidine derivatives with biological targets. It is also used in the development of new bioactive molecules .

Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored for their roles as analgesics, anti-inflammatory agents, and other pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H24ClNO2

Molecular Weight

261.79 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H23NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h11-12H,1-10H2,(H,15,16);1H

InChI Key

JQTNIOSDXUETRF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCC(CC2)C(=O)O.Cl

Origin of Product

United States

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